molecular formula C4H8AsClS3 B14641030 2-Chloro-1,3,6,2-trithiarsocane CAS No. 53006-67-0

2-Chloro-1,3,6,2-trithiarsocane

Cat. No.: B14641030
CAS No.: 53006-67-0
M. Wt: 262.7 g/mol
InChI Key: NBOQDHXLKUEQSO-UHFFFAOYSA-N
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Description

2-Chloro-1,3,6,2-trithiarsocane is an organoarsenic compound characterized by the presence of chlorine, sulfur, and arsenic atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3,6,2-trithiarsocane typically involves the reaction of arsenic trichloride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3,6,2-trithiarsocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

    Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.

    Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

2-Chloro-1,3,6,2-trithiarsocane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialized materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,6,2-trithiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Arsenic Trioxide: A well-known arsenic compound with similar oxidation and reduction properties.

    Arsenic Pentoxide: Another arsenic compound that undergoes similar chemical reactions.

    Organoarsenic Compounds: A broad class of compounds with varying structures and properties.

Uniqueness: 2-Chloro-1,3,6,2-trithiarsocane is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, sulfur, and arsenic atoms makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

53006-67-0

Molecular Formula

C4H8AsClS3

Molecular Weight

262.7 g/mol

IUPAC Name

2-chloro-1,3,6,2-trithiarsocane

InChI

InChI=1S/C4H8AsClS3/c6-5-8-3-1-7-2-4-9-5/h1-4H2

InChI Key

NBOQDHXLKUEQSO-UHFFFAOYSA-N

Canonical SMILES

C1CS[As](SCCS1)Cl

Origin of Product

United States

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